5'-O-Acetyl Gemcitabine: Synthesis, Characterization, and Prodrug Mechanics
5'-O-Acetyl Gemcitabine: Synthesis, Characterization, and Prodrug Mechanics
Executive Summary
Gemcitabine (2',2'-difluorodeoxycytidine) is a foundational antimetabolite chemotherapeutic utilized extensively in the treatment of solid tumors, including pancreatic, breast, and non-small cell lung cancers[1]. Despite its potent mechanism of action—inhibiting DNA synthesis via chain termination—its clinical efficacy is heavily bottlenecked by a short plasma half-life. This is driven by rapid systemic deamination via the enzyme cytidine deaminase (CDA), which converts the drug into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)[2].
To overcome these pharmacokinetic barriers, rational prodrug design focuses on the transient masking of the nucleoside's functional groups[3]. 5'-O-Acetyl Gemcitabine (CAS: 2641522-73-6) serves as both a critical synthetic intermediate and a model prodrug. By selectively acetylating the primary 5'-hydroxyl group, researchers can modulate the molecule's lipophilicity, alter its interaction with equilibrative nucleoside transporters (hENT1), and provide a controlled intracellular release mechanism[1].
Mechanistic Rationale: The Causality of 5'-O-Modification
The molecular architecture of gemcitabine presents three competing nucleophilic sites: the 4-exocyclic amine (4-NH₂), the secondary 3'-hydroxyl (3'-OH), and the primary 5'-hydroxyl (5'-OH)[4].
The causality behind specifically targeting the 5'-OH is deeply rooted in the drug's activation pathway. The 5'-OH is the natural site of phosphorylation by deoxycytidine kinase (dCK), which is the rate-limiting step in converting gemcitabine to its active monophosphate (dFdCMP), diphosphate (dFdCDP), and triphosphate (dFdCTP) forms[1].
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Metabolic Shielding: Masking the 5'-OH with an acetyl ester prevents immediate premature phosphorylation and alters the steric profile, reducing the binding affinity of CDA to the 4-NH₂ group.
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Controlled Activation: The acetyl group is highly stable in systemic circulation but is rapidly cleaved by ubiquitous intracellular carboxylesterases once the prodrug permeates the tumor cell membrane, ensuring that the active parent drug is liberated precisely where dCK is localized.
Synthetic Strategy & Experimental Protocols
Direct acylation of gemcitabine typically yields a complex, inseparable mixture of N- and O-acylated products due to competing nucleophilicities. While the 4-NH₂ is rendered less nucleophilic by the electron-withdrawing pyrimidine ring, it remains reactive under basic conditions. Therefore, a self-validating protocol utilizing a strict protection-acylation-deprotection sequence is required to achieve high regioselectivity[5].
Step-by-Step Methodology: Regioselective Synthesis
The following protocol leverages steric hindrance and controlled temperatures to isolate the 5'-OH for acetylation[4][5].
Phase 1: Selective 3'-O-Silylation Causality: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is utilized to selectively protect the 3'-OH. By conducting the reaction at 0°C in N,N-dimethylformamide (DMF), the regioselectivity is driven by the specific hydrogen-bonding network of the solvent and the steric bulk of the silyl group, leaving the 5'-OH available[5].
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Dissolve 1.0 equivalent (eq) of Gemcitabine hydrochloride in anhydrous DMF under an inert argon atmosphere.
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Add 2.5 eq of imidazole (acting as a non-nucleophilic base and catalyst) and cool the reaction vessel to 0°C.
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Dropwise, add 1.1 eq of TBDMS-Cl dissolved in DMF. Stir for 4 hours at 0°C.
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Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to yield 3'-O-TBDMS-gemcitabine.
Phase 2: 5'-O-Acetylation Causality: With the 3'-OH blocked, mild acetylation conditions will preferentially target the highly accessible primary 5'-OH over the deactivated 4-NH₂.
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Dissolve the 3'-O-TBDMS-gemcitabine intermediate in anhydrous pyridine (which serves as both solvent and base).
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Add 0.1 eq of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.
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Slowly add 1.05 eq of acetic anhydride (Ac₂O) at room temperature. Stir for 3–4 hours until TLC indicates complete consumption of the starting material.
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Concentrate under reduced pressure to remove pyridine, yielding the 3'-O-TBDMS-5'-O-acetyl intermediate.
Phase 3: Deprotection Causality: The fluoride ion has a high, specific affinity for silicon, allowing for the rapid and orthogonal removal of the TBDMS group without hydrolyzing the newly formed 5'-O-acetyl ester.
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Dissolve the intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C.
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Add 1.2 eq of tetra-n-butylammonium fluoride (TBAF, 1M in THF). Stir for 1 hour.
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Evaporate the solvent and purify the residue via reverse-phase HPLC to isolate pure 5'-O-Acetyl Gemcitabine.
Caption: Chemical synthesis workflow for 5'-O-Acetyl Gemcitabine via protection-acylation-deprotection.
Analytical Characterization
Rigorous characterization is mandatory to confirm regioselectivity, ensuring the acetyl group is localized exclusively at the 5'-position and that the 4-NH₂ and 3'-OH remain unmodified. Molecular characterization confirms the formula C₁₁H₁₃F₂N₃O₅ with a molecular weight of 305.23 g/mol [6][7].
Table 1: Physicochemical and Spectral Data Summary
| Analytical Parameter | Expected Value / Observation | Diagnostic Significance |
| Chemical Name | 5'-O-Acetyl-2',2'-difluorodeoxycytidine | Standard IUPAC nomenclature. |
| CAS Registry Number | 2641522-73-6[6] | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₁H₁₃F₂N₃O₅[7] | Confirms single addition of an acetyl group. |
| Molecular Weight | 305.23 g/mol [7] | Matches theoretical mass calculations. |
| LC-MS (ESI+) | m/z 306.09 [M+H]⁺ | Validates intact molecular mass. |
| ¹H NMR (DMSO-d₆) | Singlet at ~2.05 ppm (3H) | Confirms the presence of the acetyl methyl group. |
| ¹H NMR (DMSO-d₆) | Downfield shift of 5'-CH₂ protons | Proves regioselectivity (esterification at 5'-OH). |
| IR Spectroscopy | Strong band at ~1740 cm⁻¹ | Indicates the presence of the ester carbonyl (C=O). |
Biological Activation & Pathway
Once administered, 5'-O-Acetyl Gemcitabine acts as a lipophilic prodrug. Its enhanced cellular permeability allows it to bypass certain transport limitations associated with the highly polar parent compound.
Inside the cytoplasm, non-specific esterases hydrolyze the 5'-O-acetyl ester bond, releasing free gemcitabine. This free gemcitabine is then trapped intracellularly and phosphorylated by dCK to gemcitabine monophosphate (dFdCMP)[1]. Subsequent phosphorylation cascades generate the active diphosphate and triphosphate metabolites. These active metabolites inhibit ribonucleotide reductase and incorporate directly into DNA, causing chain termination and inducing apoptosis in malignant cells.
Caption: Intracellular activation and metabolic pathway of 5'-O-Acetyl Gemcitabine.
References
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Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs Source: Royal Society of Chemistry (rsc.org) URL:[Link][3]
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Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs Source: National Institutes of Health (nih.gov) URL:[Link][1]
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5-O-Acetyl Gemcitabine | 2641522-73-6 Source: SynZeal (synzeal.com) URL:[Link][6]
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Gemcitabine-impurities Source: Pharmaffiliates (pharmaffiliates.com) URL:[Link][7]
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Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine) Source: National Institutes of Health (nih.gov) URL:[Link][4]
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Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines Source: National Institutes of Health (nih.gov) URL:[Link]
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Research Article - Journal of Drug Delivery and Therapeutics Source: Journal of Drug Delivery and Therapeutics (jddtonline.info) URL:[Link][2]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
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